D-Altrose-1-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

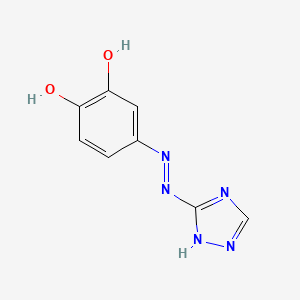

D-Altrose-1-13C is the 13C labeled D(+)-Altrose . It is the epimer of D-glucose at C3 and has been discovered to possess antioxidant properties by the suppression of reactive oxygen species production in mitochondria due to competition with D-glucose at the cellular level .

Molecular Structure Analysis

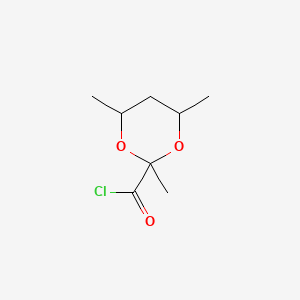

The molecular formula of D-Altrose-1-13C is C513CH12O6 . The molecular weight is 181.15 . The SMILES notation is O=[13CH]C@@HC@HC@HC@HCO .Chemical Reactions Analysis

While specific chemical reactions involving D-Altrose-1-13C are not detailed in the retrieved information, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .科学的研究の応用

NMR Spectroscopy in Carbohydrate Chemistry

A study by Zhu, Zajicek, and Serianni (2001) utilized high-resolution 13C NMR spectroscopy to quantify acyclic forms of D-aldohexoses, including D-Altrose-1-13C, in aqueous solution. This research provided critical insights into the percentages of furanoses and pyranoses forms of D-Altrose, aiding in the understanding of carbohydrate chemistry and the behavior of sugars in aqueous solutions. The study highlighted the impact of aldehyde forms as intermediates in the interconversion of cyclic forms, which is crucial for carbohydrate research and applications in biochemistry and medicine Zhu, Zajicek, & Serianni, 2001.

Structural Elucidation of Natural Compounds

In a study conducted by Tako et al. (2012), 6-deoxy-D-altrose was identified from an edible mushroom (Lactarius lividatus), showcasing the application of D-Altrose-1-13C in the structural analysis of natural compounds. Through comprehensive NMR spectroscopy, including 1H and 13C NMR, the structural identification of 6-deoxy-D-altrose was accomplished, providing valuable information for natural product chemistry and contributing to the broader understanding of carbohydrate structures in nature Tako et al., 2012.

Metabolic Studies

A notable application of D-Altrose-1-13C in metabolic studies was demonstrated by Kano et al. (2010), who investigated the effect of rare sugars, including D-altrose, on rice plants. The study found that D-altrose treatment did not inhibit growth but caused upregulation of defense-related genes in rice, suggesting its potential as a candidate elicitor for reducing disease development in crops. This application highlights the importance of D-Altrose-1-13C in agricultural research, specifically in exploring sugar-mediated plant defense mechanisms Kano et al., 2010.

Enzymatic Substrate Specificity

The enzyme substrate specificity and its application in producing D-Altrose from D-psicose were explored by Menavuvu et al. (2006). The study utilized D-arabinose isomerase from Klebsiella pneumoniae for the production of D-Altrose, demonstrating the enzyme's broad substrate specificity. This research contributes to the field of enzymology and biocatalysis, offering pathways for the synthesis of rare sugars, including D-Altrose, from more readily available sugars Menavuvu et al., 2006.

Safety and Hazards

作用機序

Target of Action

D-Altrose-1-13C is a stable isotopically labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of D-Altrose-1-13C are the biochemical pathways that the parent drug molecule affects .

Mode of Action

D-Altrose-1-13C interacts with its targets by being incorporated into drug molecules . This incorporation allows for the tracking and quantitation of the drug molecule during the drug development process .

Biochemical Pathways

The specific biochemical pathways affected by D-Altrose-1-13C would depend on the parent drug molecule into which it is incorporated . As a tracer, D-Altrose-1-13C allows for the monitoring of these pathways and the downstream effects of the parent drug molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Altrose-1-13C would be largely determined by the parent drug molecule . The incorporation of D-Altrose-1-13C can potentially affect the pharmacokinetic and metabolic profiles of the drug , which could impact its bioavailability .

Result of Action

The molecular and cellular effects of D-Altrose-1-13C’s action would be reflected in the behavior of the parent drug molecule . As a tracer, D-Altrose-1-13C allows for the observation of these effects during the drug development process .

Action Environment

The action, efficacy, and stability of D-Altrose-1-13C are influenced by various environmental factors. These can include the conditions under which the drug development process takes place, the biological environment within the organism, and the specific characteristics of the parent drug molecule .

特性

| 1. Design of the Synthesis Pathway: The synthesis pathway for D-Altrose-1-13C involves the conversion of a starting material, glucose-1-13C, into D-Altrose-1-13C through a series of chemical reactions. The first step involves the protection of the hydroxyl group at the C2 position of glucose-1-13C with a benzyl group. This is followed by the reduction of the C1 carbonyl group to an alcohol using sodium borohydride. The benzyl group is then removed using hydrogenation with palladium on carbon catalyst. The final step involves the isomerization of the resulting D-glucose-1-13C to D-Altrose-1-13C using an acid catalyst. 2. Starting Materials: - Glucose-1-13C 3. Reaction: Step 1: Protection of C2 hydroxyl group Reactant: Glucose-1-13C Reagent: Benzyl chloride, Sodium hydroxide Product: 2-O-Benzyl-D-glucose-1-13C Step 2: Reduction of C1 carbonyl group Reactant: 2-O-Benzyl-D-glucose-1-13C Reagent: Sodium borohydride, Methanol Product: 2-O-Benzyl-D-glucitol-1-13C Step 3: Removal of benzyl group Reactant: 2-O-Benzyl-D-glucitol-1-13C Reagent: Hydrogen gas, Palladium on carbon catalyst Product: D-glucitol-1-13C Step 4: Isomerization to D-Altrose-1-13C Reactant: D-glucitol-1-13C Reagent: Acid catalyst Product: D-Altrose-1-13C | |

CAS番号 |

70849-27-3 |

分子式 |

C6H12O6 |

分子量 |

181.148 |

IUPAC名 |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |

InChIキー |

GZCGUPFRVQAUEE-IKGLOVJPSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)